Cas no 852875-99-1 (tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate)
![tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate structure](https://www.kuujia.com/scimg/cas/852875-99-1x500.png)
tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester
- tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- E80046
- DTXSID701159980
- 1,1-Dimethylethyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- 2-Boc-6-oxo-2,5-diazabicyclo[2.2.1]heptane
- Tert-butyl6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- CS-0310194
- SY321595
- PB40928
- SY344271
- SCHEMBL14518850
- PS-18833
- 5-Boc-2,5-diazabicyclo[2.2.1]heptan-3-one
- MFCD24602345
- (1R,4R)-2-Boc-6-oxo-2,5-diazabicyclo[2.2.1]heptane
- 852875-99-1
- MFCD34566864
-
- MDL: MFCD24602345
- Inchi: 1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)
- InChI Key: UMGMECYEEYWYKD-UHFFFAOYSA-N
- SMILES: C12CC(NC1=O)CN2C(OC(C)(C)C)=O
Computed Properties
- Exact Mass: 212.11609238g/mol
- Monoisotopic Mass: 212.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- XLogP3: 0.5
tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1102096-5G |
tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
852875-99-1 | 97% | 5g |
$1500 | 2024-07-21 | |
1PlusChem | 1P01PZ13-500mg |
2,5-Diazabicyclo[2.2.1]heptane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester |
852875-99-1 | 95% | 500mg |
$515.00 | 2024-04-21 | |
eNovation Chemicals LLC | Y1102096-500mg |
tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
852875-99-1 | 97% | 500mg |
$330 | 2025-02-19 | |
eNovation Chemicals LLC | Y1102096-250mg |
tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
852875-99-1 | 97% | 250mg |
$230 | 2025-02-19 | |
eNovation Chemicals LLC | Y1102096-100mg |
tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
852875-99-1 | 97% | 100mg |
$155 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1380864-100mg |
Tert-butyl6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
852875-99-1 | 98% | 100mg |
¥1152.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1380864-250mg |
Tert-butyl6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
852875-99-1 | 98% | 250mg |
¥2400.00 | 2024-07-28 | |
abcr | AB577504-1g |
tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate; . |
852875-99-1 | 1g |
€751.20 | 2024-08-02 | ||
Aaron | AR01PZ9F-500mg |
2,5-Diazabicyclo[2.2.1]heptane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester |
852875-99-1 | 97% | 500mg |
$264.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1102096-5g |
tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
852875-99-1 | 97% | 5g |
$1500 | 2025-02-19 |
tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Related Literature
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
Additional information on tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: A Comprehensive Overview
The compound with CAS No. 852875-99-1, commonly referred to as tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic ureas, which are known for their unique structural properties and potential applications in drug design. The tert-butyl group attached to the bicyclic framework adds further complexity and functionality to the molecule, making it a subject of interest for researchers exploring novel therapeutic agents.
Recent studies have highlighted the importance of bicyclic ureas in medicinal chemistry, particularly due to their ability to mimic certain bioactive molecules and interact with target proteins in a highly specific manner. The 6-oxo functionality within the bicyclic system introduces a ketone group, which can participate in various chemical reactions and interactions, potentially enhancing the compound's bioavailability and efficacy. The diazabicyclo[2.2.1]heptane core is a rigid structure that provides stability and contributes to the molecule's unique pharmacokinetic properties.
One of the most intriguing aspects of tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is its potential as a precursor or intermediate in the synthesis of more complex molecules. Researchers have explored its role in the development of peptide mimetics and other bioactive compounds, leveraging its structural versatility to design drugs with improved potency and selectivity. The tert-butyl ester group has been shown to enhance solubility and stability, making it an attractive component in drug delivery systems.
Recent advancements in computational chemistry have allowed for a deeper understanding of the molecular interactions involving this compound. Molecular docking studies have revealed that tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can bind effectively to various enzyme active sites, suggesting its potential as an inhibitor of key metabolic pathways. This property has led to investigations into its role in treating conditions such as inflammation, neurodegenerative diseases, and cancer.
The synthesis of tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves a multi-step process that combines principles from organic synthesis and stereochemistry. The use of ring-closing metathesis has been particularly effective in constructing the bicyclic framework, while subsequent functionalization steps introduce the oxo and ester groups. These methods not only ensure high yields but also allow for precise control over the stereochemistry of the final product.
In terms of applications, this compound has shown promise in preclinical studies as a modulator of cellular signaling pathways. Its ability to inhibit key enzymes involved in inflammation has positioned it as a potential candidate for anti-inflammatory therapies. Additionally, its structural similarity to certain natural products suggests that it could serve as a lead compound for developing novel antibiotics or antiviral agents.
Looking ahead, ongoing research is focused on optimizing the synthesis of tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate to enhance scalability and reduce costs. Efforts are also underway to explore its pharmacokinetic profile in greater detail, with particular emphasis on its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are critical for determining its suitability as a drug candidate and informing further preclinical development.
In conclusion, tert-butyl 6-oxo-
852875-99-1 (tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate) Related Products
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